Sodium 2-aminopyrimidine-5-sulfinate
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Overview
Description
Sodium 2-aminopyrimidine-5-sulfinate is an organosulfur compound that features a pyrimidine ring substituted with an amino group at the 2-position and a sulfinate group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-aminopyrimidine-5-sulfinate typically involves the reaction of 2-aminopyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the sulfinate group without unwanted side reactions.
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-aminopyrimidine-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sodium 2-aminopyrimidine-5-sulfonate.
Reduction: Sodium 2-aminopyrimidine-5-sulfide.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-aminopyrimidine-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 2-aminopyrimidine-5-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify biological molecules. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. These interactions are crucial for the compound’s antimicrobial and antiviral effects .
Comparison with Similar Compounds
2-Aminopyrimidine: Lacks the sulfinate group, making it less reactive in certain chemical reactions.
Sodium 2-aminopyrimidine-5-sulfonate: An oxidized form of sodium 2-aminopyrimidine-5-sulfinate with different chemical properties.
2-Amino-4,6-dichloropyrimidine: Contains additional chlorine substituents, altering its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both an amino group and a sulfinate group on the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C4H4N3NaO2S |
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Molecular Weight |
181.15 g/mol |
IUPAC Name |
sodium;2-aminopyrimidine-5-sulfinate |
InChI |
InChI=1S/C4H5N3O2S.Na/c5-4-6-1-3(2-7-4)10(8)9;/h1-2H,(H,8,9)(H2,5,6,7);/q;+1/p-1 |
InChI Key |
GQXSEQQYEMNLHV-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=N1)N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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